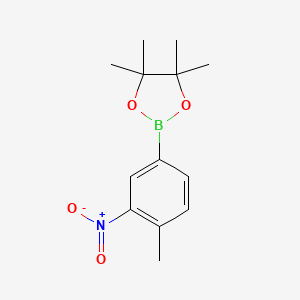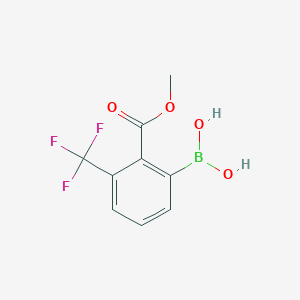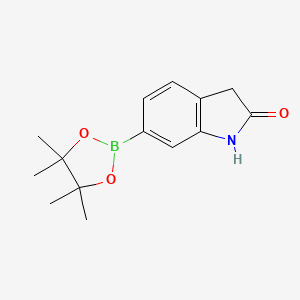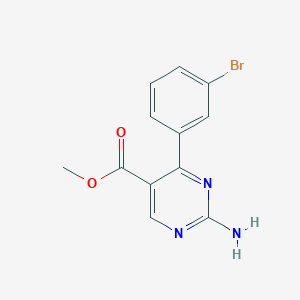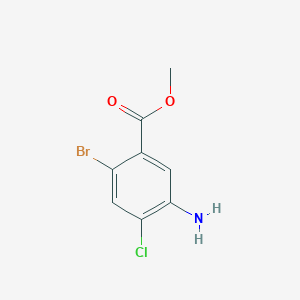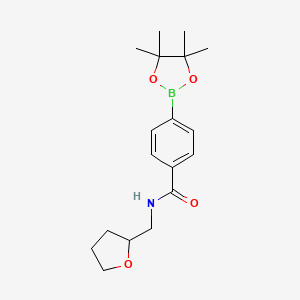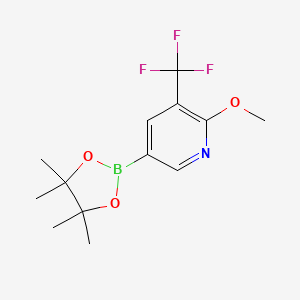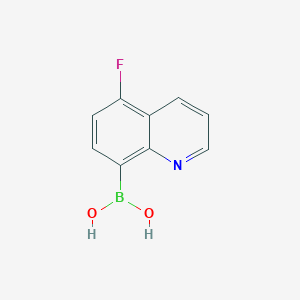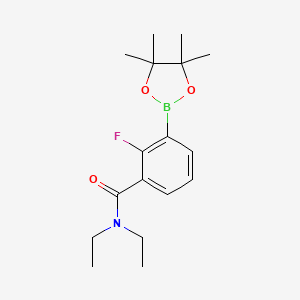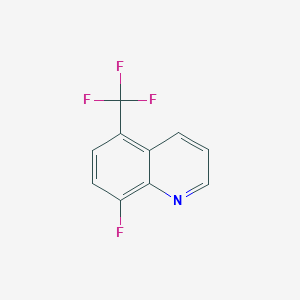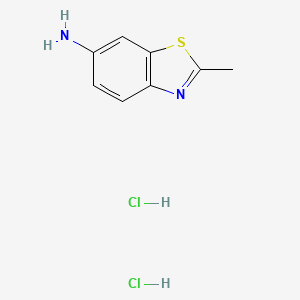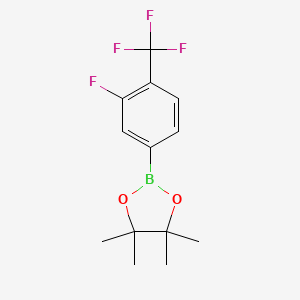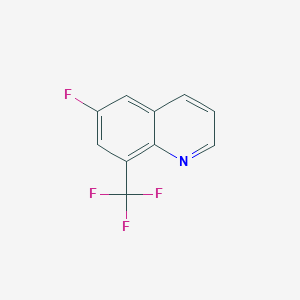
5-(Tetrahydro-2H-pyran-4-yl)-1H-indole
Übersicht
Beschreibung
5-(Tetrahydro-2H-pyran-4-yl)-1H-indole, also known as 5-(Tetrahydro-2H-pyran-4-yl)indole, is a heterocyclic compound that is used in various scientific research applications. It is an aromatic hydrocarbon with a molecular formula of C10H11N and a molecular weight of 149.20 g/mol. It is a white crystalline solid with a melting point of 141-144°C and a boiling point of 267-269°C. 5-(Tetrahydro-2H-pyran-4-yl)indole has been used in various studies related to the synthesis of organic compounds, medicinal chemistry, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
Silicon-Directed Cyclizations : The compound has been utilized in silicon-directed oxa-Pictet-Spengler cyclizations, leading to the synthesis of tetrahydro-pyrano[3,4-b]indoles. This process has demonstrated the versatility of 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole in forming dimeric products under specific conditions (Zhang et al., 2005).
Crystal Structure Analysis : Detailed crystal structure analyses have been conducted on derivatives of this compound, revealing diverse molecular conformations and intermolecular interactions. These studies contribute to a deeper understanding of its chemical behavior and potential applications (Sabari et al., 2013).
Synthetic Pathways : Innovative synthetic pathways have been developed for compounds containing the 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole structure. These methods emphasize the adaptability and efficiency of this compound in various synthetic contexts (Liu et al., 2010).
Applications in Medicinal Chemistry
Pharmacological Activities : The indole motif, a key component of 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole, is crucial in medicinal chemistry due to its presence in biologically active natural products. Compounds with this structure have been synthesized and evaluated for their pharmacological activities, including anti-inflammatory and analgesic effects (Basavarajaiah & Mruthyunjayaswamya, 2021).
Drug Design and Molecular Docking : The compound has been involved in the synthesis of new molecular structures with potential biological activity. Molecular docking studies have been performed to predict interactions with target proteins, indicating its relevance in drug design (Reddy et al., 2022).
Synthesis of Biologically Active Compounds : The compound is a key precursor in synthesizing biologically active compounds. Its derivatives have been synthesized, and their potential therapeutic applications explored, such as in cancer treatment and antioxidant activities (Rathod & Biradar, 2018).
Eigenschaften
IUPAC Name |
5-(oxan-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-13-12(3-6-14-13)9-11(1)10-4-7-15-8-5-10/h1-3,6,9-10,14H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIURSQGQFJLTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679986 | |
| Record name | 5-(Oxan-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tetrahydro-2H-pyran-4-yl)-1H-indole | |
CAS RN |
885273-27-8 | |
| Record name | 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Oxan-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



